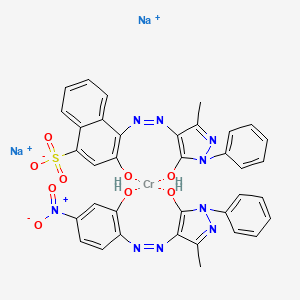
2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.
Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.
Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of nitro and azo groups.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.
Analytical Chemistry: As a reagent for detecting metal ions or other analytes.
Biology and Medicine
Biological Staining: For visualizing cellular components under a microscope.
Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.
Industry
Catalysts: In various chemical reactions due to the presence of chromate ions.
Material Science: As a component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
As a Dye: The azo group would interact with the substrate, leading to color formation.
As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Such as methyl orange and Congo red.
Chromate Complexes: Such as potassium dichromate and sodium chromate.
Properties
Molecular Formula |
C36H28CrN9Na2O9S+ |
|---|---|
Molecular Weight |
860.7 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1 |
InChI Key |
RNENDSQHMXUDBE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















